molecular formula C25H27N3O3S B2768325 N'-[(4-methoxyphenyl)methyl]-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide CAS No. 898452-68-1

N'-[(4-methoxyphenyl)methyl]-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide

Cat. No.: B2768325
CAS No.: 898452-68-1
M. Wt: 449.57
InChI Key: JOGLDPZEDHBCSF-UHFFFAOYSA-N
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Description

N'-[(4-methoxyphenyl)methyl]-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide is a synthetic organic compound provided for research and development purposes. This molecule features a complex structure incorporating several pharmacologically significant motifs, including a 4-methoxyphenyl group, a 1,2,3,4-tetrahydroisoquinoline moiety, and a thiophene ring system. The 1,2,3,4-tetrahydroisoquinoline scaffold is a recognized structural component in various natural and synthetic compounds and has been studied in relation to a range of biological activities . Similarly, the thiophene ring is a five-membered heterocyclic compound known for its aromaticity and is a common building block in medicinal chemistry and materials science . The presence of an ethanediamide (oxalamide) linker group can contribute to specific molecular recognition and binding properties. Researchers investigating novel ligands, enzyme inhibitors, or probing structure-activity relationships (SAR) in medicinal chemistry may find this compound of particular interest due to its unique architecture and potential for targeted interactions. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemical compounds with appropriate safety precautions.

Properties

IUPAC Name

N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3S/c1-31-21-10-8-18(9-11-21)15-26-24(29)25(30)27-16-22(23-7-4-14-32-23)28-13-12-19-5-2-3-6-20(19)17-28/h2-11,14,22H,12-13,15-17H2,1H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGLDPZEDHBCSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[(4-methoxyphenyl)methyl]-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide typically involves multiple steps:

    Formation of the Dihydroisoquinoline Ring: This can be achieved through Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Thiophene Ring: This step may involve a cross-coupling reaction such as Suzuki or Stille coupling to attach the thiophene ring to the dihydroisoquinoline core.

    Oxalamide Formation: The final step involves the reaction of the intermediate with oxalyl chloride and 4-methoxybenzylamine to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxalamide moiety, potentially converting it to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated derivatives

Scientific Research Applications

Chemistry

In organic synthesis, N'-[(4-methoxyphenyl)methyl]-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential interactions with biological targets could be explored for therapeutic applications.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a pharmacophore. Its structural features may allow it to interact with specific enzymes or receptors, leading to the development of new drugs.

Industry

In material science, the compound’s unique properties could be harnessed for the development of new materials with specific functionalities, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of N'-[(4-methoxyphenyl)methyl]-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure suggests potential binding interactions through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of molecules, including:

1,2,4-Triazole-3-thiones (e.g., compounds [7–9] in ): These feature a thione group and aromatic sulfonyl substituents. Unlike the target compound, they lack the tetrahydroisoquinoline core but share sulfur-containing heterocycles (thiophene vs. thione) and methoxy/fluoro-substituted aryl groups.

S-Alkylated 1,2,4-Triazoles (e.g., compounds [10–15] in ): These derivatives incorporate halogenated acetophenone side chains, differing from the ethanediamide backbone but retaining sulfonyl and aryl motifs.

N-(Imidazolidin-2-ylidene)benzenesulfonamides (): These compounds emphasize sulfonamide and triazine linkages, contrasting with the ethanediamide’s amide-isoquinoline architecture.

Key Comparative Data

Property Target Compound 1,2,4-Triazole-3-thiones S-Alkylated 1,2,4-Triazoles N-(Imidazolidin-2-ylidene)sulfonamides
Core Structure Ethanediamide with tetrahydroisoquinoline and thiophene 1,2,4-Triazole-3-thione with sulfonylphenyl S-Alkylated triazole with halogenated acetophenone Sulfonamide with triazine and imidazolidine
Key Functional Groups -NHCOCONH-, 4-methoxyphenylmethyl, thiophene, tetrahydroisoquinoline -C=S, -SO₂-, -F/Cl/Br-substituted aryl -S-alkyl, -CO-, halogenated aryl -SO₂NH-, -N=C(NH)-, triazine
Spectral Features Likely IR ν(C=O) ~1660–1680 cm⁻¹, absence of ν(S-H) IR ν(C=S) 1247–1255 cm⁻¹, ν(NH) 3278–3414 cm⁻¹ IR ν(C=O) ~1660–1680 cm⁻¹, ν(S-alkyl) ~700–800 cm⁻¹ IR ν(SO₂) ~1150–1350 cm⁻¹, ν(C=N) ~1600 cm⁻¹
Synthetic Pathway Likely involves amide coupling of pre-formed tetrahydroisoquinoline-thiophene core Cyclization of hydrazinecarbothioamides in basic media Alkylation of triazole-thiones with α-halogenated ketones Condensation of sulfonamides with triazine precursors

Physicochemical and Reactivity Differences

  • Tautomerism : Unlike 1,2,4-triazole-3-thiones, which exhibit thione-thiol tautomerism, the ethanediamide structure of the target compound lacks such equilibrium, favoring a single tautomeric form .
  • Stability: The tetrahydroisoquinoline moiety may confer greater metabolic stability compared to imidazolidine-based sulfonamides, which are prone to ring-opening reactions .

Research Findings and Implications

  • Synthetic Challenges: The tetrahydroisoquinoline-thiophene core requires multi-step synthesis, akin to methods for triazole derivatives in , but with additional complexity due to stereochemical considerations.
  • Biological Potential: While direct activity data are unavailable, structurally related compounds (e.g., thiophene-containing triazoles in ) show antimicrobial and anticancer properties, suggesting plausible bioactivity for the target compound .

Biological Activity

N'-[(4-methoxyphenyl)methyl]-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydroisoquinoline moiety and a thiophene group. Its molecular formula is C21H26N2O2C_{21}H_{26}N_2O_2, and it possesses a molecular weight of approximately 342.45 g/mol. The structural representation can be denoted as follows:

  • SMILES Notation : CC(C(=O)N(C)C1=CC=C(C=C1)OC)C(=O)N(C)C1=CC=C(C=C1)C

Anticancer Properties

Research indicates that compounds with similar structural features to this compound exhibit significant anticancer activities. For instance, tetrahydroisoquinolines have been reported to inhibit tumor growth by interfering with various cellular pathways:

  • Inhibition of Enzymes : Compounds in this class have been shown to inhibit enzymes such as cathepsin B and calpain, which are implicated in cancer progression .
  • Blocking P-glycoprotein : This action prevents drug efflux in tumor cells, enhancing the efficacy of chemotherapeutic agents .

Neuroprotective Effects

The compound's structural components suggest potential neuroprotective effects. Tetrahydroisoquinolines are known for their ability to modulate neurotransmitter systems and provide neuroprotection against oxidative stress:

  • Serotonin Transporter Modulation : Similar compounds have been identified as ligands for serotonin transporters, indicating potential antidepressant effects .
  • Antiepileptic Activity : The modulation of potassium and sodium channels has been linked to antiepileptic properties, suggesting a role in seizure management .

The mechanisms underlying the biological activities of this compound may involve:

  • Receptor Interaction : The compound may act as a ligand for various receptors including estrogen receptors and G-protein coupled receptors (GPCRs), influencing cell signaling pathways .
  • Ion Channel Modulation : By affecting ion channels, it can alter neuronal excitability and neurotransmitter release.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Study on Anticancer Activity : A study demonstrated that tetrahydroisoquinoline derivatives exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating potency in inhibiting cell proliferation .
    CompoundCell LineIC50 (µM)
    Tetrahydroisoquinoline AMCF-7 (Breast)12.5
    Tetrahydroisoquinoline BHeLa (Cervical)8.0
  • Neuroprotective Study : Another research indicated that certain derivatives provided protection against neurotoxicity induced by oxidative stress in neuronal cultures .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing this compound with high purity?

  • Methodology : The synthesis involves multi-step organic reactions, including:

  • Amide bond formation between the tetrahydroisoquinoline-thiophene ethylamine intermediate and the 4-methoxybenzyl-substituted ethanediamide precursor. Coupling agents like HATU or EDC/NHS are often used to activate carboxyl groups .
  • Solvent optimization : Dichloromethane (DCM) or dimethylformamide (DMF) under inert atmospheres (N₂/Ar) to minimize side reactions .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization to isolate the product (>95% purity) .

Q. How can the molecular structure be confirmed experimentally?

  • Techniques :

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to verify connectivity of the tetrahydroisoquinoline, thiophene, and 4-methoxybenzyl groups. For example, the methoxy protons typically resonate at δ 3.7–3.9 ppm in CDCl₃ .
  • High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks matching the theoretical mass (e.g., [M+H]⁺ at m/z ~520–550) .

Advanced Research Questions

Q. How to resolve contradictory data in spectroscopic characterization (e.g., unexpected NMR splitting)?

  • Approach :

  • Dynamic effects : Use variable-temperature NMR to assess conformational flexibility (e.g., hindered rotation of the 4-methoxybenzyl group) .
  • Impurity analysis : Perform LC-MS to detect trace by-products (e.g., incomplete coupling intermediates) .
  • X-ray crystallography for definitive stereochemical assignment if crystals are obtainable .

Q. What strategies optimize biological activity prediction for this compound?

  • Methodology :

  • Molecular docking : Target enzymes/receptors (e.g., serotonin receptors, kinases) using the tetrahydroisoquinoline and thiophene moieties as pharmacophores. Software like AutoDock Vina can predict binding affinities .
  • In vitro assays : Screen for anti-inflammatory or anticancer activity using cell lines (e.g., COX-2 inhibition assays, MTT cytotoxicity tests) .

Q. How to design stability studies under physiological conditions?

  • Protocol :

  • pH-dependent degradation : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC at 24/48/72-hour intervals .
  • Oxidative stability : Expose to H₂O₂ or cytochrome P450 enzymes to simulate metabolic pathways .

Critical Analysis of Evidence

  • Structural analogs (e.g., thiophene-sulfonyl tetrahydroquinolines) suggest the 4-methoxybenzyl group enhances solubility and target affinity via π-π stacking .
  • Contradictions : and report varying stability for similar compounds; this may relate to substituent electronic effects (e.g., electron-donating methoxy vs. electron-withdrawing chloro groups).

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